molecular formula C21H22BrP B135833 Isopropyltriphenylphosphonium bromide CAS No. 1530-33-2

Isopropyltriphenylphosphonium bromide

Cat. No. B135833
CAS RN: 1530-33-2
M. Wt: 385.3 g/mol
InChI Key: HSOZCYIMJQTYEX-UHFFFAOYSA-M
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Description

Isopropyltriphenylphosphonium bromide is a chemical compound with the linear formula C21H22BrP . It has a molecular weight of 385.287 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Isopropyltriphenylphosphonium bromide consists of 21 carbon atoms, 22 hydrogen atoms, 1 bromine atom, and 1 phosphorus atom .


Chemical Reactions Analysis

While specific chemical reactions involving Isopropyltriphenylphosphonium bromide are not available, related compounds like Isopropyltriphenylphosphonium iodide are known to be employed in Wittig and cyclopropanation reactions .


Physical And Chemical Properties Analysis

Isopropyltriphenylphosphonium bromide is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved resources.

Scientific Research Applications

  • Antitumor Applications :Isopropyltriphenylphosphonium bromide has been utilized in the synthesis of antitumor compounds, particularly in creating derivatives of vinblastine-type alkaloids, which are significant in cancer research and treatment (Mangeney et al., 1979).

  • Chemical Reactions and Synthesis :This compound is involved in the formation of allenic phosphonium salts and ylides, demonstrating its role in complex chemical reactions. It has been noted for its reaction with bases, yielding different products essential in organic synthesis (Ratts & Partos, 1969).

  • Catalysis in Organic Reactions :Its application as a bifunctional promoter in the presence of cerium(IV) ammonium nitrate for Michael reactions highlights its potential in organic chemistry, particularly in solvent-free conditions (Bahrami et al., 2021).

  • Corrosion Inhibition :Isopropyltriphenylphosphonium bromide has been studied as a corrosion inhibitor, particularly for steel in acidic environments. Its effectiveness in protecting metals from corrosion is an important application in materials science (Wanees, 2016).

  • Polymer Science :In the field of polymer science, it has been used in the preparation of isobutylene-based ionomers, where its role in ion-pair aggregation contributes to the dynamic mechanical properties of materials (Parent et al., 2004).

  • Glucose Bioassays :This compound has shown potential in stabilizing bioassays, particularly in preserving glucose content unchanged for extended periods. Its application in glucose assessment is particularly valuable in metabolic studies and space exploration (Iarmol'chuk, 1998).

  • Pharmaceutical Research :Its derivatives have been explored for effects on the cholinergic nervous system of Schistosoma mansoni, indicating its potential in pharmaceutical research and development of anticholinergic agents (McAllister et al., 1980).

Safety And Hazards

Isopropyltriphenylphosphonium bromide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and to use personal protective equipment .

properties

IUPAC Name

triphenyl(propan-2-yl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22P.BrH/c1-18(2)22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOZCYIMJQTYEX-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383613
Record name Isopropyltriphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyltriphenylphosphonium bromide

CAS RN

1530-33-2
Record name Isopropyltriphenylphosphonium bromide
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Record name Isopropyltriphenylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyltriphenylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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